3'-Deoxyuridine-5'-triphosphate trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

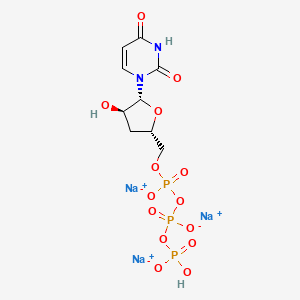

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12N2Na3O14P3 |

|---|---|

Molecular Weight |

534.09 g/mol |

IUPAC Name |

trisodium;[[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |

InChI Key |

UYUYUMCIVOBKCF-MILVPLDLSA-K |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Deoxyuridine-5'-triphosphate trisodium for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Deoxyuridine-5'-triphosphate trisodium (3'-dUTP), a nucleotide analog with significant potential in molecular biology research and as a lead compound for drug development. This document details its chemical properties, mechanism of action, and potential applications, with a focus on its role as a competitive inhibitor of RNA polymerases. Included are detailed experimental protocols, quantitative data, and visualizations to support further research and development efforts.

Introduction

This compound is a synthetic analog of the naturally occurring uridine triphosphate (UTP). The key structural modification is the absence of a hydroxyl group at the 3' position of the ribose sugar. This seemingly minor alteration has profound biological consequences, primarily by acting as a chain terminator during RNA synthesis. This guide will explore the biochemical basis of its activity and its implications for research and therapeutic development.

Chemical and Physical Properties

3'-dUTP is a stable molecule, and its trisodium salt form generally exhibits enhanced water solubility.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3'-dUTP trisodium |

| Molecular Formula | C₉H₁₂N₂Na₃O₁₄P₃ |

| Molecular Weight | 534.08 g/mol |

| CAS Number (Free Acid) | 69199-40-2 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: Competitive Inhibition of RNA Polymerases

The primary mechanism of action of 3'-dUTP is the competitive inhibition of DNA-dependent RNA polymerases I and II.[2][3] During transcription, RNA polymerase incorporates ribonucleotides into a growing RNA strand. 3'-dUTP, due to its structural similarity to UTP, can bind to the active site of the enzyme. However, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming ribonucleotide, thus terminating the elongation of the RNA chain.

A seminal study by Saneyoshi et al. (1981) elucidated the inhibitory kinetics of 3'-dUTP on RNA polymerases purified from Dictyostelium discoideum.[2][3] The key findings from this study are presented in the table below.

| Enzyme Target | Substrate | Km Value (μM) | Inhibitor | Ki Value (μM) | Inhibition Type |

| RNA Polymerases I & II | UTP | 6.3 | 3'-dUTP | 2.0 | Competitive |

Data from Saneyoshi et al., 1981[2][3]

This competitive inhibition is highly specific, and notably, 3'-dUTP does not affect poly(rA) synthesis, making it a valuable tool for dissecting the template and substrate relationships in RNA synthesis.[2][3]

Experimental Protocols

In Vitro RNA Polymerase Inhibition Assay

This protocol is adapted from methodologies used for assessing RNA polymerase activity and inhibition by nucleotide analogs. It is designed to quantify the inhibitory effect of 3'-dUTP on RNA polymerase activity by measuring the incorporation of a radiolabeled nucleotide.

Materials:

-

Purified RNA Polymerase I or II

-

Calf Thymus DNA (template)

-

This compound (inhibitor)

-

ATP, CTP, GTP solutions (10 mM)

-

UTP solution (10 mM and various concentrations for Km/Ki determination)

-

Radiolabeled [α-³²P]UTP or [³H]UTP

-

Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

-

Trichloroacetic acid (TCA), 10% solution

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing the reaction buffer, DNA template, ATP, CTP, and GTP.

-

Inhibitor and Substrate Addition: To experimental tubes, add varying concentrations of 3'-dUTP. To all tubes, add the desired concentration of UTP and a small amount of radiolabeled UTP.

-

Enzyme Addition: Initiate the reaction by adding the purified RNA polymerase to each tube.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized RNA.

-

RNA Precipitation and Washing: Incubate on ice for 30 minutes. Collect the precipitated RNA by vacuum filtration onto glass fiber filters. Wash the filters with 5% TCA and then with ethanol to remove unincorporated nucleotides.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of UTP incorporation for each reaction. For inhibition studies, plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (Lineweaver-Burk plot) to determine the Ki value.

Applications in Research and Drug Development

Research Applications

As a specific inhibitor of RNA polymerases, 3'-dUTP is a valuable tool for:

-

Studying Transcription Mechanisms: Its ability to halt transcription allows for the detailed study of the kinetics and mechanisms of RNA polymerase I and II.

-

Dissecting Gene Regulation: By selectively inhibiting transcription, researchers can investigate the roles of specific transcripts in cellular processes.

-

Validating High-Throughput Screens: 3'-dUTP can be used as a positive control for inhibitors of RNA synthesis in drug discovery screens.

Potential in Drug Development

While direct clinical applications of 3'-dUTP have not been extensively reported, its mechanism of action suggests potential in several therapeutic areas.

-

Anticancer Therapy: Cancer cells are often characterized by high rates of transcription to support their rapid proliferation. Inhibiting RNA polymerases is a validated strategy in oncology. The high transcriptional activity in cancer cells could make them more susceptible to inhibitors like 3'-dUTP. Further research is needed to evaluate its efficacy and selectivity for cancer cells. The metabolism of dUTP is a known target in cancer therapy, particularly in conjunction with thymidylate synthase inhibitors.[4]

-

Antiviral Therapy: Many viruses rely on the host cell's transcriptional machinery for their replication. By inhibiting host RNA polymerases, 3'-dUTP could indirectly inhibit viral replication. Additionally, some viruses have their own RNA-dependent RNA polymerases, which could be potential targets for nucleotide analogs like 3'-dUTP. While studies on 3'-dUTP as an antiviral are limited, other 3'-deoxy- and dideoxy-nucleoside analogs have shown potent antiviral activity, primarily by inhibiting viral reverse transcriptases or polymerases.[5]

Conclusion

This compound is a potent and specific competitive inhibitor of DNA-dependent RNA polymerases I and II. Its well-defined mechanism of action and the availability of synthetic routes make it an important tool for basic research into the mechanisms of transcription. While its direct application in drug development is still in a nascent stage, the principles of its action—chain termination of RNA synthesis—hold promise for the development of novel anticancer and antiviral therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

- 1. Targeting nucleotide metabolism enhances the efficacy of anthracyclines and anti-metabolites in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ability to accumulate deoxyuridine triphosphate and cellular response to thymidylate synthase (TS) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3'-Deoxyuridine-5'-Triphosphate (3'-dUTP) Trisodium Salt

This guide provides an in-depth overview of the chemical structure, properties, and applications of 3'-dUTP trisodium salt for researchers, scientists, and professionals in drug development. It details the molecule's mechanism of action as a potent inhibitor in nucleic acid synthesis and outlines its use in experimental settings.

Chemical Structure and Properties

3'-Deoxyuridine-5'-triphosphate (3'-dUTP) is a nucleotide analogue of the naturally occurring uridine triphosphate (UTP).[1] Structurally, it is characterized by a deoxyribose sugar that lacks a hydroxyl (-OH) group at the 3' position, a uracil base, and a triphosphate chain attached to the 5' position of the sugar. This modification is critical to its biological activity, as the absence of the 3'-OH group prevents the formation of a phosphodiester bond, thereby terminating the elongation of nucleic acid chains.

The trisodium salt form of 3'-dUTP enhances its water solubility and stability, making it suitable for use in various biochemical assays.[2]

Physicochemical Properties

The key quantitative properties of 3'-dUTP trisodium salt are summarized in the table below.

| Property | Value |

| IUPAC Name | trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate[3] |

| Molecular Formula | C₉H₁₂N₂Na₃O₁₄P₃[3][4] |

| Molecular Weight | 534.09 g/mol [3][4][5] |

| Synonyms | 3'-dUTP trisodium, 3'-Deoxyuridine-5'-triphosphate trisodium salt[1] |

| Appearance | White to off-white solid[4][6] |

| Solubility | 50 mg/mL in water[1] |

| Storage Conditions | Powder: 4°C, sealed from moisture. In solution: -80°C for up to 6 months or -20°C for up to 1 month.[4][6] |

Biochemical Activity and Mechanism of Action

3'-dUTP serves as a potent inhibitor of specific enzymes involved in nucleic acid synthesis. Unlike its 2'-deoxy counterpart (2'-dUTP), which is a substrate for DNA polymerases and a key component in apoptosis detection via TUNEL assays, 3'-dUTP primarily functions as a chain terminator and competitive inhibitor in transcription and the initiation of DNA replication.[1][7][8]

Inhibition of RNA Polymerases

3'-dUTP is a strong competitive inhibitor of DNA-dependent RNA polymerases I and II with respect to the natural substrate, UTP.[1][2] During transcription, RNA polymerase incorporates 3'-dUTP into the growing RNA chain opposite an adenine residue in the DNA template. Because 3'-dUTP lacks the 3'-hydroxyl group necessary for the next phosphodiester bond formation, the elongation of the RNA transcript is terminated. The reported Ki value for the inhibition of UTP incorporation is 2.0 μM.[1][2]

Inhibition of DNA Primase

In addition to its effects on transcription, 3'-dUTP demonstrates strong inhibitory activity against eukaryotic DNA primase.[8] DNA primase is an enzyme that synthesizes short RNA primers required to initiate DNA replication by DNA polymerases. Kinetic analyses have shown that 3'-dUTP acts as a competitive inhibitor with respect to the corresponding natural substrate.[8] By blocking the synthesis of RNA primers, 3'-dUTP can effectively halt the initiation of DNA replication. Notably, it does not significantly inhibit replicative DNA polymerases alpha, delta, or epsilon, highlighting its specific action on the priming stage of replication.[8]

Experimental Protocols and Applications

The primary application of 3'-dUTP in a research context is the study of transcription and DNA replication, specifically for elucidating the mechanisms of RNA polymerases and DNA primase.[2][8]

RNA Polymerase Inhibition Assay

A common experimental use for 3'-dUTP is in an in vitro transcription assay to measure its inhibitory effect on RNA polymerase. This protocol provides a generalized workflow.

Objective: To determine the inhibitory constant (Ki) of 3'-dUTP on RNA polymerase II.

Materials:

-

Purified RNA Polymerase II

-

DNA template containing a known promoter sequence

-

ATP, CTP, GTP solutions

-

Radiolabeled [α-³²P]UTP

-

Varying concentrations of 3'-dUTP trisodium salt

-

Transcription buffer

-

Stop solution (e.g., EDTA)

-

Scintillation counter

Methodology:

-

Reaction Setup: Prepare multiple reaction mixtures in transcription buffer. Each reaction should contain the DNA template, RNA Polymerase II, ATP, CTP, GTP, and a fixed concentration of [α-³²P]UTP.

-

Inhibitor Addition: Add varying concentrations of 3'-dUTP to the experimental tubes. Include a control reaction with no 3'-dUTP.

-

Initiation: Initiate the transcription reaction by adding the enzyme or nucleotide mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reactions by adding a stop solution.

-

Quantification: Precipitate the newly synthesized, radiolabeled RNA. Wash the precipitate to remove unincorporated nucleotides.

-

Analysis: Measure the radioactivity of the precipitated RNA using a scintillation counter. Plot the rate of UTP incorporation against the concentration of 3'-dUTP to determine the mode of inhibition and calculate the Ki value.

Distinction from 2'-dUTP

It is critical for researchers to distinguish 3'-dUTP from the more commonly used 2'-deoxyuridine-5'-triphosphate (2'-dUTP).

-

2'-dUTP is a natural metabolic intermediate that can be incorporated into DNA by DNA polymerases in place of dTTP.[9][10] Its primary laboratory applications include preventing PCR carryover contamination (in conjunction with Uracil-DNA Glycosylase) and labeling DNA breaks in the TUNEL assay to detect apoptosis.[6][7][10]

-

3'-dUTP , as detailed in this guide, is a synthetic nucleotide analogue that acts as a chain-terminating inhibitor of RNA polymerases and DNA primase.[1][8] It is not a substrate for DNA elongation.

This distinction is crucial for selecting the correct reagent and for the accurate interpretation of experimental results.

Conclusion

3'-dUTP trisodium salt is a valuable tool for molecular biology and drug development, offering specific inhibitory action against RNA polymerases and DNA primase. Its function as a chain terminator allows for detailed investigation of the enzymatic mechanisms underlying transcription and the initiation of DNA replication. A clear understanding of its chemical properties and mechanism of action, particularly in contrast to 2'-dUTP, is essential for its effective application in research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dUTP (trisodium) | C9H12N2Na3O14P3 | CID 146681280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TUNEL assay - Wikipedia [en.wikipedia.org]

- 8. 3'-Deoxyribonucleotides inhibit eukaryotic DNA primase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dUTP | structure, function & biological significance [baseclick.eu]

- 10. dUTP: Definition, Applications, & Industry Uses [excedr.com]

Synthesis of 3'-Deoxyuridine-5'-triphosphate from Cordycepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the production of 3'-Deoxyuridine-5'-triphosphate (3'-dUTP) starting from cordycepin (3'-deoxyadenosine). The synthesis is a multi-stage process involving enzymatic deamination, chemical conversion of the nucleobase, and subsequent phosphorylation. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows involved in this transformation.

Synthetic Strategy Overview

The conversion of cordycepin to 3'-dUTP is not a direct, single-step reaction. The primary challenge lies in the transformation of the adenine base of cordycepin to the uracil base of the target molecule. A logical and efficient synthetic route proceeds through three key stages:

-

Enzymatic Deamination: Cordycepin is first converted to 3'-deoxyinosine through enzymatic deamination.

-

Chemical Conversion: The intermediate, 3'-deoxyinosine, is then chemically converted to 3'-deoxyuridine.

-

Phosphorylation: Finally, 3'-deoxyuridine is phosphorylated to the target molecule, 3'-deoxyuridine-5'-triphosphate.

This guide will provide detailed experimental methodologies for each of these critical stages.

Experimental Protocols and Data

Stage 1: Enzymatic Deamination of Cordycepin to 3'-Deoxyinosine

The initial step in the synthesis is the deamination of cordycepin to 3'-deoxyinosine. This transformation can be efficiently catalyzed by the enzyme adenosine deaminase (ADA)[1][2][3][4]. A biotransformation approach offers high specificity and yield.

Experimental Protocol:

A biotransformation method utilizing Lactobacillus casei cells has been reported to achieve a high conversion rate of cordycepin to 3'-deoxyinosine[5].

-

Preparation of Cordycepin Solution: Dissolve cordycepin in water to a final concentration of 0.25-1.0 mg/mL.

-

Biocatalyst Addition: Add 1-5 g of L. casei cells to the cordycepin solution and mix thoroughly.

-

Incubation: The mixture is incubated under anaerobic conditions at a temperature between 28-37°C for 48-72 hours.

-

Monitoring and Isolation: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the 3'-deoxyinosine product can be purified from the reaction mixture.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cordycepin | [5] |

| Product | 3'-Deoxyinosine | [5] |

| Biocatalyst | Lactobacillus casei cells | [5] |

| Cordycepin Concentration | 0.25-1.0 mg/mL | [5] |

| Incubation Temperature | 28-37°C | [5] |

| Incubation Time | 48-72 hours | [5] |

| Conversion Rate | >98.0% | [5] |

Stage 2: Chemical Conversion of 3'-Deoxyinosine to 3'-Deoxyuridine

Proposed Experimental Protocol (based on analogous reactions):

This proposed protocol is based on general principles of nucleoside chemistry and would require optimization for this specific substrate.

-

Protection of Hydroxyl Groups: The 5' and 2'-hydroxyl groups of 3'-deoxyinosine are first protected to prevent side reactions. This can be achieved using standard protecting groups such as silyl ethers (e.g., TBDMS) or acetyl groups.

-

Ring Opening and Re-closure: The protected 3'-deoxyinosine is then subjected to a series of reactions to open the purine ring and re-form it as a pyrimidine ring. This is a complex transformation that may involve multiple steps and intermediates.

-

Deprotection: Finally, the protecting groups are removed to yield 3'-deoxyuridine.

Due to the lack of a specific protocol in the searched literature, quantitative data for this stage is not available.

Stage 3: Phosphorylation of 3'-Deoxyuridine to 3'-Deoxyuridine-5'-triphosphate

The final stage of the synthesis is the phosphorylation of the 5'-hydroxyl group of 3'-deoxyuridine to a triphosphate. The Ludwig-Eckstein method is a widely used and effective one-pot procedure for the synthesis of nucleoside 5'-triphosphates from unprotected nucleosides.

Experimental Protocol (Ludwig-Eckstein Method):

This one-pot synthesis involves the in situ generation of a phosphitylating reagent that selectively reacts with the 5'-hydroxyl group of the unprotected nucleoside.

-

Reaction Setup: In an anhydrous solvent (e.g., pyridine or DMF) under an inert atmosphere, the unprotected 3'-deoxyuridine is reacted with a phosphitylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

-

Phosphitylation: The phosphitylating agent selectively reacts with the primary 5'-hydroxyl group.

-

Oxidation and Pyrophosphate Addition: The resulting phosphite is then oxidized (e.g., with iodine) in the presence of a pyrophosphate salt (e.g., tributylammonium pyrophosphate).

-

Purification: The final product, 3'-dUTP, is then purified, typically by ion-exchange chromatography.

Quantitative Data:

While specific yield data for the phosphorylation of 3'-deoxyuridine was not found in the search results, the Ludwig-Eckstein method and similar one-pot syntheses are generally reported to be efficient. For example, a one-pot synthesis of various deoxyribonucleoside 5'-triphosphates has been developed that proceeds with high efficiency[6]. The phosphorylation of a modified deoxyuridine analog using the Ludwig-Eckstein method resulted in a 35% yield[7].

| Parameter | Method | Expected Yield Range | Reference |

| Starting Material | 3'-Deoxyuridine | - | - |

| Product | 3'-Deoxyuridine-5'-triphosphate | 35% (for an analog) | [7] |

| Method | Ludwig-Eckstein Phosphorylation | - | [5] |

Visualization of Workflows

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of 3'-dUTP from cordycepin.

Stage 3: Ludwig-Eckstein Phosphorylation Workflow

Caption: Workflow for the Ludwig-Eckstein phosphorylation of 3'-deoxyuridine.

Conclusion

The synthesis of 3'-Deoxyuridine-5'-triphosphate from cordycepin is a feasible multi-step process. While the enzymatic deamination of cordycepin and the final phosphorylation of 3'-deoxyuridine are well-established reactions, the intermediate conversion of 3'-deoxyinosine to 3'-deoxyuridine requires further methodological development and optimization. This guide provides a comprehensive framework for researchers and drug development professionals to approach this synthesis, highlighting both established protocols and areas where further research is warranted. The provided workflows and data tables offer a clear and structured overview to facilitate the practical implementation of this synthetic route.

References

- 1. Inosine - Wikipedia [en.wikipedia.org]

- 2. Specific phosphorylation of 5-ethyl-2'-deoxyuridine by herpes simplex virus-infected cells and incorporation into viral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates from Unprotected Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxyuridine analog nucleotides in deoxycytidine analog treatment: secondary active metabolites? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protection-free One-pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 3'-Deoxyuridine 5'-Triphosphate (3'-dUTP) as an RNA Polymerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Deoxyuridine 5'-triphosphate (3'-dUTP) is a potent inhibitor of RNA synthesis, acting as a competitive substrate analog and an obligate chain terminator. Its mechanism of action is centered on its structural similarity to the natural nucleotide uridine 5'-triphosphate (UTP), allowing it to be recognized and incorporated by RNA polymerases. However, the absence of a crucial 3'-hydroxyl group on the ribose sugar moiety of 3'-dUTP prevents the formation of a subsequent phosphodiester bond, thereby halting the elongation of the nascent RNA chain. This guide provides an in-depth analysis of the inhibitory mechanism of 3'-dUTP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Mechanism of Action: Competitive Inhibition and Chain Termination

The inhibitory effect of 3'-dUTP on RNA polymerases is a two-step process involving competitive binding and subsequent chain termination.

-

Competitive Inhibition: 3'-dUTP competes with the endogenous nucleotide UTP for the active site of RNA polymerase. The structural resemblance between 3'-dUTP and UTP allows the former to bind to the polymerase's active site during the elongation phase of transcription. The efficiency of this competition is dependent on the relative concentrations of 3'-dUTP and UTP, as well as the specific kinetic parameters of the polymerase . Studies on DNA-dependent RNA polymerases I and II from Dictyostelium discoideum have demonstrated that 3'-dUTP acts as a strong competitive inhibitor of UTP incorporation.[1][2]

-

Obligate Chain Termination: Upon incorporation into the growing RNA strand, 3'-dUTP acts as an obligate chain terminator.[3] The fundamental reaction of RNA synthesis involves a nucleophilic attack by the 3'-hydroxyl group of the last incorporated nucleotide on the alpha-phosphate of the incoming nucleoside triphosphate.[4] 3'-dUTP lacks this essential 3'-hydroxyl group, rendering the 3' end of the RNA chain chemically inert for further elongation.[3] Consequently, the polymerase is stalled, and the synthesis of a full-length RNA transcript is aborted. This mechanism is a hallmark of many nucleoside analog inhibitors used in antiviral and anticancer therapies.[5]

The following diagram illustrates the molecular mechanism of 3'-dUTP-mediated chain termination.

Caption: Molecular mechanism of 3'-dUTP as a chain terminator.

Quantitative Data on RNA Polymerase Inhibition

The inhibitory potency of 3'-dUTP has been quantified for several RNA polymerases. The following table summarizes the available kinetic parameters.

| RNA Polymerase | Organism/Virus | Substrate | K_m (µM) | Inhibitor | K_i (µM) | Effect on Product Length | Citation |

| DNA-dependent RNA Polymerase I & II | Dictyostelium discoideum | UTP | 6.3 | 3'-dUTP | 2.0 | Not specified | [1][2] |

| RNA-dependent RNA Polymerase (RdRp) | SARS-CoV-2 | UTP | Not specified | 3'-dUTP | Not specified | ~5-fold reduction at a 4:1 [3'-dUTP]:[UTP] ratio | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of 3'-dUTP on RNA polymerases.

In Vitro Transcription Assay (Bulk, Endpoint)

This protocol is designed to measure the overall inhibition of RNA synthesis in the presence of 3'-dUTP.

Objective: To determine the IC50 value of 3'-dUTP for a specific RNA polymerase.

Materials:

-

Purified RNA polymerase

-

DNA template with a known promoter sequence

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

-

3'-dUTP

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

-

Radiolabeled UTP (e.g., [α-³²P]UTP) or a fluorescent RNA detection system

-

RNase inhibitors

-

Stop solution (e.g., EDTA-containing buffer)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: Prepare a master mix containing transcription buffer, DTT, RNase inhibitors, ATP, CTP, GTP, and the DNA template.

-

Inhibitor Addition: Aliquot the master mix into separate reaction tubes. Add varying concentrations of 3'-dUTP to each tube. Include a no-inhibitor control.

-

Substrate Addition: To each tube, add a mixture of unlabeled UTP and a tracer amount of [α-³²P]UTP. The final concentration of UTP should be at or near its K_m value for the polymerase.

-

Initiation of Transcription: Add the purified RNA polymerase to each tube to start the reaction.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reactions by adding the stop solution.

-

Quantification:

-

Radiolabeled Assay: Spot the reaction products onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescent Assay: Use an RNA-binding fluorescent dye and measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the 3'-dUTP concentration and fit the data to a dose-response curve to determine the IC50 value.

Nonradioactive Pyrophosphate (PPi) Detection Assay (Kinetic)

This continuous assay measures polymerase activity by detecting the pyrophosphate released during nucleotide incorporation.

Objective: To perform kinetic analysis of RNA polymerase inhibition by 3'-dUTP.

Materials:

-

All materials from the in vitro transcription assay (excluding radiolabeled UTP).

-

Pyrophosphate detection kit (e.g., based on the conversion of PPi to ATP by ATP sulfurylase, followed by a luciferase-luciferin reaction).

Procedure:

-

Reaction Setup: In a microplate well, combine the transcription buffer, DNA template, ATP, CTP, GTP, UTP, and varying concentrations of 3'-dUTP.

-

Detection Reagents: Add the components of the pyrophosphate detection kit (ATP sulfurylase, adenosine 5'-phosphosulfate, luciferase, luciferin).

-

Initiation: Add the RNA polymerase to each well to start the reaction.

-

Measurement: Immediately place the plate in a luminometer and measure the light output at regular intervals.

-

Data Analysis: The rate of the reaction is determined from the slope of the luminescence signal over time. Plot the reaction rates against the inhibitor concentration to determine kinetic parameters.

The following diagram outlines a general experimental workflow for evaluating 3'-dUTP's inhibitory activity.

Caption: Workflow for assessing 3'-dUTP inhibition of RNA polymerase.

Conclusion

3'-dUTP serves as a classic example of a nucleoside analog inhibitor of RNA polymerases, operating through a well-defined mechanism of competitive inhibition and obligate chain termination. Its effectiveness has been demonstrated against both eukaryotic DNA-dependent RNA polymerases and viral RNA-dependent RNA polymerases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize 3'-dUTP as a tool for studying transcription and as a potential lead for therapeutic development. The clear-cut mechanism of action of 3'-dUTP also makes it an excellent candidate for use in various biochemical and molecular biology assays that require controlled termination of RNA synthesis.

References

- 1. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Biological Activity of Cordycepin Triphosphate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of cordycepin triphosphate derivatives. Cordycepin (3'-deoxyadenosine), a nucleoside analog isolated from Cordyceps militaris, is the parent compound that, upon intracellular phosphorylation, yields its biologically active triphosphate form.[1][2] This guide will elucidate the mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction to Cordycepin and Its Triphosphate Derivatives

Cordycepin is a derivative of the nucleoside adenosine, differing by the absence of a hydroxyl group at the 3' position of its ribose sugar moiety.[3] For cordycepin to exert its biological effects, it must be phosphorylated intracellularly to cordycepin monophosphate, diphosphate, and ultimately the active cordycepin triphosphate (Cor-TP).[4][5] This triphosphate derivative is a structural analog of adenosine triphosphate (ATP) and can, therefore, interfere with numerous ATP-dependent cellular processes.[1][4] Its therapeutic potential spans anticancer, antiviral, and anti-inflammatory applications.[6][7][8]

Core Mechanisms of Action

The biological activities of cordycepin triphosphate derivatives are multifaceted, primarily stemming from their ability to act as an ATP mimic.

2.1. Inhibition of Nucleic Acid Synthesis

A primary mechanism of action for cordycepin triphosphate is the termination of RNA chain elongation.[9] Due to the lack of a 3'-hydroxyl group, when Cor-TP is incorporated into a growing RNA strand by RNA polymerases, no further nucleotides can be added, leading to premature transcription termination.[4][10] This affects both cellular and viral RNA synthesis.[11][12]

Furthermore, Cor-TP is a potent inhibitor of poly(A) polymerase, the enzyme responsible for adding the poly(A) tail to messenger RNA (mRNA) precursors.[13][14] This inhibition disrupts mRNA maturation, stability, and subsequent protein translation, ultimately affecting protein synthesis.[15][16]

dot

References

- 1. Cordycepin Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]

- 5. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives[v1] | Preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Cordycepin Triphosphate on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of cordycepin triphosphate on in vitro RNA synthesis by picornavirus polymerase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Cordycepin and Its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific development of cordycepin and its analogues. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's origins, mechanisms of action, and the experimental methodologies crucial for its study.

Discovery and Historical Milestones

The history of cordycepin is intrinsically linked to the traditional use of Cordyceps fungi in Chinese medicine. However, its journey into modern science began in the mid-20th century.

-

1950: The groundbreaking isolation of cordycepin from the culture filtrate of Cordyceps militaris was first reported.[1][2][3] This marked the formal discovery of the compound.

-

1964: The chemical structure of cordycepin was definitively identified as 3'-deoxyadenosine.[1][3] This elucidation was a critical step, revealing its nature as a nucleoside analogue, which is fundamental to its biological activity.

-

Early Research: Initial investigations into cordycepin's mechanism of action revealed its ability to interfere with nucleic acid synthesis, a discovery that has guided much of the subsequent research into its anticancer potential.[4][5]

The timeline below highlights key milestones in the scientific journey of cordycepin.

Caption: Key Milestones in Cordycepin Research.

Quantitative Data and Physicochemical Properties

The biological and therapeutic potential of cordycepin and its analogues are underpinned by their specific chemical and physical properties.

Table 1: Physicochemical Properties of Cordycepin

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₅O₃ |

| Molecular Weight | 251.24 g/mol [6][7] |

| Melting Point | 225-230 °C |

| UV max (in water) | 260 nm |

| Solubility | Soluble in water, methanol, hot ethanol |

Table 2: Notable Cordycepin Analogues and Their Reported Activities

| Analogue | Modification | Key Biological Activity |

| Cordycepin 5'-triphosphate | Phosphorylation at the 5' position | Active metabolite that inhibits RNA synthesis[4] |

| 2-Chlorocordycepin | Substitution at the C2 position of the purine ring | Potent anticancer activity |

| Cordycepin analogues of 2-5A | Incorporation into 2',5'-oligoadenylate structures | Antagonize the translational inhibitory effects of 2-5A[8] |

Signaling Pathways and Mechanism of Action

Cordycepin's structural similarity to adenosine allows it to interact with and disrupt fundamental cellular processes. Its primary mechanisms of action involve the inhibition of nucleic acid synthesis and the modulation of key signaling pathways.

Inhibition of Polyadenylation

One of the earliest and most well-characterized mechanisms of cordycepin is its ability to act as a chain-terminating inhibitor of RNA synthesis. Once inside the cell, cordycepin is phosphorylated to its active form, cordycepin 5'-triphosphate. Due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, its incorporation into a growing RNA chain by RNA polymerase prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature termination of transcription. This has a significant impact on the polyadenylation of messenger RNA (mRNA), a critical step for mRNA stability and translation.

Caption: Mechanism of RNA Chain Termination by Cordycepin.

Modulation of AMPK and mTOR Signaling

Cordycepin has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] The activation of AMPK by cordycepin leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key pathway in promoting cell growth and proliferation.[5] This inhibitory effect on mTOR contributes to the anticancer properties of cordycepin.

Caption: Cordycepin's Modulation of the AMPK/mTOR Pathway.

Experimental Protocols

The following sections provide an overview of established methodologies for the isolation and quantification of cordycepin, essential for research and development.

Isolation and Purification of Cordycepin from Cordyceps militaris

This protocol outlines a general procedure for the extraction and purification of cordycepin from the fruiting bodies of Cordyceps militaris.

1. Extraction:

-

Sample Preparation: Dried and powdered fruiting bodies of C. militaris are used as the starting material.[6][7]

-

Solvent Extraction: The powdered material is subjected to extraction with methanol.[6][10] The resulting crude methanolic extract is then concentrated.[10]

2. Liquid-Liquid Partitioning:

-

The concentrated crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove impurities.[6][10]

3. Chromatographic Purification:

-

Column Chromatography: The aqueous fraction containing cordycepin is subjected to column chromatography.[6][7][10] Normal-phase silica gel columns are commonly employed.[10]

-

Elution: A gradient of solvents, for example, a mixture of ethyl acetate, methanol, and water, is used to elute the compounds from the column.[11]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing cordycepin.[10]

4. Crystallization:

-

The purified cordycepin fractions are pooled, and the solvent is evaporated. The resulting solid is then recrystallized to obtain pure cordycepin.

Caption: Experimental Workflow for Cordycepin Isolation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification of cordycepin in various samples.

1. Sample Preparation:

-

Extracts from Cordyceps or other biological matrices are dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm syringe filter.

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.[12]

-

Mobile Phase: A common mobile phase is a mixture of water and methanol or acetonitrile, run in either an isocratic or gradient mode.[12][13]

-

Detection: A UV detector set at 260 nm is used for the detection of cordycepin.[12][13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[14]

3. Quantification:

-

A calibration curve is generated using cordycepin standards of known concentrations.

-

The peak area of cordycepin in the sample chromatogram is compared to the calibration curve to determine its concentration.[15]

Synthesis and Development of Cordycepin Analogues

The therapeutic potential of cordycepin has driven the synthesis of numerous analogues aimed at improving its efficacy, selectivity, and pharmacokinetic profile. Modifications are typically made to the purine base or the ribose sugar. The synthesis of these analogues often involves complex multi-step chemical reactions. For example, cordycepin analogues of 2-5A have been prepared through the dicyclohexylcarbodiimide-induced polymerization of cordycepin 5'-monophosphate.[8] The development of novel synthetic routes continues to be an active area of research, with the goal of creating more potent and targeted therapeutic agents.[16]

References

- 1. Cordyceps as an Herbal Drug - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. New insights into cordycepin production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris [mdpi.com]

- 4. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cordycepin analogues of 2-5A and its derivatives. Chemical synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cordycepin inhibits cell senescence by ameliorating lysosomal dysfunction and inducing autophagy through the AMPK and mTOR–p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of cordycepin in Cordyceps militaris under different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 14. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application of 3'-Deoxyuridine-5'-Triphosphate (3'-dUTP) in Studying DNA-Dependent RNA Polymerases I and II

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent RNA polymerases I (Pol I) and II (Pol II) are central enzymes in eukaryotic gene expression. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), a critical component of the protein synthesis machinery, while Pol II transcribes all protein-coding genes into messenger RNA (mRNA). The distinct roles and regulation of these polymerases make them key targets for both basic research and therapeutic development. 3'-Deoxyuridine-5'-triphosphate (3'-dUTP) is a nucleotide analog that serves as a potent tool for studying the mechanisms of these enzymes. Lacking a 3'-hydroxyl group, 3'-dUTP acts as an obligate chain terminator upon incorporation into a growing RNA strand, thereby inhibiting transcription. This application note provides detailed protocols and quantitative data for the use of 3'-dUTP in the characterization of Pol I and Pol II activity.

Principle of Action

3'-dUTP is a structural analog of the natural substrate uridine triphosphate (UTP). During transcription elongation, RNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the nascent RNA chain and the alpha-phosphate of the incoming nucleotide triphosphate. Because 3'-dUTP lacks the 3'-hydroxyl group, its incorporation into the growing RNA chain prevents the addition of subsequent nucleotides, leading to the termination of transcription. This property allows for the sensitive detection and quantification of polymerase activity and inhibition.

Quantitative Data

3'-dUTP acts as a competitive inhibitor of UTP incorporation by both DNA-dependent RNA polymerases I and II.[1] The following table summarizes the known inhibitory constant for 3'-dUTP.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Notes |

| DNA-dependent RNA Polymerases I & II | 3'-dUTP | 2.0 µM | Competitively inhibits the incorporation of UTP into the nascent RNA chain.[1] Does not affect poly(rA) synthesis.[1] |

Experimental Protocols

Protocol 1: In Vitro Transcription Assay for RNA Polymerase I Activity using 3'-dUTP

This protocol is adapted from a general method for assessing RNA polymerase I activity and incorporates 3'-dUTP as a chain terminator for quantification of inhibition.

Materials:

-

Purified RNA Polymerase I

-

DNA template containing a Pol I promoter (e.g., rDNA promoter)

-

ATP, GTP, CTP solutions

-

UTP and 3'-dUTP solutions

-

Radiolabeled nucleotide (e.g., [α-³²P]CTP)

-

Transcription Buffer (40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)

-

Stop Solution (0.5 M EDTA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture on ice. For a standard 25 µL reaction, combine the following:

-

5 µL of 5x Transcription Buffer

-

2.5 µL of a nucleotide mix containing ATP, GTP, and CTP (final concentration 500 µM each)

-

1 µL of [α-³²P]CTP

-

1 µL of DNA template (100 ng)

-

Varying concentrations of UTP and a fixed concentration of 3'-dUTP for competition assays, or varying concentrations of 3'-dUTP with a fixed concentration of UTP to determine IC50.

-

Add nuclease-free water to a final volume of 24 µL.

-

-

Enzyme Addition: Add 1 µL of purified RNA Polymerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of Stop Solution.

-

Quantification: Spot the reaction mixture onto a DE81 filter paper disc. Wash the disc three times with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated nucleotides. Air dry the disc and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity against the concentration of 3'-dUTP to determine the inhibitory effect. For Ki determination, perform the assay with varying concentrations of both UTP and 3'-dUTP and analyze the data using a Dixon or Lineweaver-Burk plot.

Protocol 2: In Vitro Transcription Assay for RNA Polymerase II Activity using 3'-dUTP

This protocol outlines the use of 3'-dUTP to study transcription initiation and elongation by RNA Polymerase II from a specific promoter.

Materials:

-

HeLa cell nuclear extract (as a source of Pol II and general transcription factors)

-

DNA template with a strong Pol II promoter (e.g., Adenovirus Major Late Promoter)

-

ATP, GTP, CTP, UTP, and 3'-dUTP solutions

-

Radiolabeled nucleotide (e.g., [α-³²P]CTP)

-

Transcription Buffer (20 mM HEPES pH 7.9, 100 mM KCl, 6 mM MgCl₂, 0.2 mM EDTA, 1 mM DTT, 10% glycerol)

-

Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Pre-initiation Complex Formation: In a microcentrifuge tube, combine the following on ice:

-

12.5 µL of HeLa nuclear extract

-

2 µL of DNA template (100 ng/µL)

-

2.5 µL of 10x Transcription Buffer

-

Nuclease-free water to a final volume of 25 µL.

-

Incubate at 30°C for 30 minutes to allow the formation of the pre-initiation complex.

-

-

Initiation and Elongation: Add 2.5 µL of a nucleotide mix containing ATP, GTP, CTP, and UTP at desired concentrations. For chain termination experiments, replace UTP with 3'-dUTP or use a mix of both. Include 1 µL of [α-³²P]CTP.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 25 µL of Stop Solution.

-

Analysis of Transcripts: Denature the samples by heating at 90°C for 5 minutes. Separate the RNA transcripts on a denaturing polyacrylamide gel.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA products. The presence of shorter transcripts in the presence of 3'-dUTP indicates chain termination.

Signaling Pathways and Visualization

The activities of RNA polymerases I and II are tightly regulated by complex signaling pathways in response to cellular needs and external stimuli. Understanding these pathways is crucial for developing targeted therapies.

RNA Polymerase I Regulation

RNA Polymerase I activity is intricately linked to cell growth and proliferation and is primarily regulated by the PI3K/Akt/mTOR signaling pathway . This pathway integrates signals from growth factors and nutrient availability to control ribosome biogenesis.

Caption: PI3K/Akt/mTOR pathway regulating RNA Polymerase I.

RNA Polymerase II Regulation

The activity of RNA Polymerase II is modulated by a vast array of signaling pathways, including the MAPK/ERK pathway , which is often activated by mitogens and stress signals, leading to changes in gene expression that control cell proliferation, differentiation, and survival.

Caption: MAPK/ERK pathway regulating RNA Polymerase II.

Experimental Workflow

The general workflow for studying the effect of 3'-dUTP on RNA polymerase activity involves setting up an in vitro transcription reaction, followed by the analysis of the resulting RNA products.

Caption: Workflow for 3'-dUTP inhibition assay.

Conclusion

3'-dUTP is a valuable tool for the detailed investigation of DNA-dependent RNA polymerases I and II. Its ability to act as a specific chain terminator allows for the precise measurement of polymerase activity and the characterization of inhibitors. The protocols and data presented in this application note provide a framework for researchers to utilize 3'-dUTP in their studies of transcription, contributing to a deeper understanding of gene regulation and aiding in the development of novel therapeutic agents targeting these essential enzymes.

References

Application Notes and Protocols for 3'-Deoxyuridine-5'-triphosphate trisodium in Permeable Cell RNA Synthesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyuridine-5'-triphosphate (3'-dUTP) is a nucleotide analog that serves as a potent and specific inhibitor of RNA synthesis. Its trisodium salt form offers enhanced solubility and stability, making it a valuable tool for investigating the mechanisms of transcription in various experimental systems. By lacking a 3'-hydroxyl group, 3'-dUTP acts as a chain terminator when incorporated into a nascent RNA strand by RNA polymerases. This property allows for the precise study of RNA polymerase activity and the kinetics of transcription. This document provides detailed application notes and protocols for the use of 3'-Deoxyuridine-5'-triphosphate trisodium in permeable cell systems to study RNA synthesis.

Mechanism of Action

3'-dUTP is a competitive inhibitor of DNA-dependent RNA polymerases I and II with respect to the natural substrate, Uridine-5'-triphosphate (UTP). The absence of the 3'-hydroxyl group on the ribose sugar prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby terminating the elongation of the RNA chain. This specific mechanism of action makes 3'-dUTP a valuable tool for studying the initiation and elongation phases of transcription. The reported inhibition constant (Ki) for 3'-dUTP is approximately 2.0 μM for RNA polymerases.

Applications in Permeable Cell Systems

Permeabilized cells offer a unique experimental system that combines the physiological relevance of intact cells with the experimental accessibility of in vitro systems. By rendering the cell membrane permeable to small molecules like nucleotide triphosphates, researchers can directly study intracellular processes such as RNA synthesis in a more controlled environment. 3'-dUTP can be introduced into these permeable cells to:

-

Investigate the kinetics of RNA polymerase inhibition.

-

Determine the dose-dependent effects of transcription inhibitors.

-

Elucidate the role of specific RNA polymerases in different cellular processes.

-

Screen for novel therapeutic agents that target transcription.

Data Presentation

Table 1: Inhibition of RNA Polymerase II by 3'-dUTP in Permeabilized HeLa Cells

| 3'-dUTP Trisodium Concentration (µM) | [³H]-UTP Incorporation (cpm) | % Inhibition of RNA Synthesis |

| 0 (Control) | 15,234 | 0% |

| 1 | 11,897 | 21.9% |

| 5 | 7,921 | 48.0% |

| 10 | 4,570 | 70.0% |

| 25 | 2,133 | 86.0% |

| 50 | 989 | 93.5% |

| 100 | 457 | 97.0% |

Note: The data presented in this table is a representative example of expected results and should be generated empirically for each experimental system.

Experimental Protocols

Protocol 1: Cell Permeabilization

This protocol describes the permeabilization of adherent cells using Digitonin. This method selectively permeabilizes the plasma membrane while leaving the nuclear envelope largely intact, which is ideal for studying nuclear RNA synthesis.

Materials:

-

Adherent cells (e.g., HeLa, A549) cultured in appropriate plates

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Digitonin

-

Dimethyl sulfoxide (DMSO)

-

Permeabilization Buffer (PB): 20 mM HEPES-KOH (pH 7.9), 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT

Procedure:

-

Grow cells to 70-80% confluency in a suitable culture plate.

-

Prepare a 10 mg/mL stock solution of Digitonin in DMSO.

-

Just before use, dilute the Digitonin stock solution in ice-cold Permeabilization Buffer to a final concentration of 25-50 µg/mL. The optimal concentration should be determined empirically for each cell type.

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with ice-cold PBS.

-

Add the ice-cold Digitonin-containing Permeabilization Buffer to the cells.

-

Incubate on ice for 5-10 minutes. Monitor cell permeability using a viability stain such as Trypan Blue (permeabilized cells will stain blue).

-

Aspirate the permeabilization solution.

-

Wash the cells once with ice-cold Permeabilization Buffer (without Digitonin).

-

The cells are now permeabilized and ready for the RNA synthesis assay.

Protocol 2: In Situ RNA Synthesis Assay in Permeabilized Cells

This protocol outlines a method to measure RNA synthesis in permeabilized cells by monitoring the incorporation of a radiolabeled nucleotide ([³H]-UTP) in the presence of varying concentrations of 3'-dUTP.

Materials:

-

Permeabilized cells (from Protocol 1)

-

Transcription Buffer (TB): 50 mM HEPES-KOH (pH 7.9), 200 mM KCl, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 10% glycerol

-

ATP, GTP, CTP solution (10 mM each)

-

[³H]-Uridine-5'-triphosphate ([³H]-UTP), high specific activity

-

This compound (3'-dUTP) stock solution (1 mM)

-

Unlabeled UTP (10 mM)

-

Trichloroacetic acid (TCA), 10% (w/v), ice-cold

-

Ethanol, 70%, ice-cold

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Prepare a master mix of the transcription reaction components. For each reaction, you will need:

-

25 µL 2x Transcription Buffer

-

1 µL ATP, GTP, CTP mix (final concentration 200 µM each)

-

1 µL [³H]-UTP (final concentration 1-2 µCi)

-

Varying concentrations of 3'-dUTP (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Prepare serial dilutions from the 1 mM stock.

-

Nuclease-free water to a final volume of 50 µL.

-

-

Add the reaction mix to the wells containing the permeabilized cells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 1 mL of ice-cold 10% TCA to each well.

-

Incubate on ice for 20 minutes to precipitate the nucleic acids.

-

Collect the precipitate by filtering the solution through a glass fiber filter under vacuum.

-

Wash the filters three times with 5 mL of ice-cold 10% TCA.

-

Wash the filters twice with 5 mL of ice-cold 70% ethanol.

-

Dry the filters completely under a heat lamp.

-

Place each filter in a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 3'-dUTP relative to the control (0 µM 3'-dUTP).

Visualizations

Caption: Experimental workflow for studying RNA synthesis inhibition by 3'-dUTP.

Caption: Mechanism of RNA synthesis inhibition by 3'-dUTP.

Probing the Transcriptional Fidelity Landscape: Utilizing 3'-Deoxyuridine Triphosphate to Unravel Template-Substrate Interactions

Application Notes

Introduction

The fidelity of transcription, orchestrated by RNA polymerase (RNAP), is paramount to ensure the accurate transmission of genetic information from a DNA template to a messenger RNA transcript. This process relies on the precise selection of complementary ribonucleoside triphosphates (NTPs) at each position along the template. Understanding the intricate relationship between the DNA template sequence and the incoming substrate is crucial for elucidating the mechanisms of transcriptional fidelity and the effects of nucleotide analogs in drug development. 3'-Deoxyuridine triphosphate (3'-dUTP), a modified nucleotide lacking the 3'-hydroxyl group, serves as a powerful tool for these investigations. Its incorporation into a nascent RNA chain results in chain termination, as the absence of the 3'-OH prevents the formation of the subsequent phosphodiester bond. This property allows for the precise mapping of incorporation events and the kinetic analysis of RNAP activity at specific template positions.

Principle of the Assay

The core principle of utilizing 3'-dUTP to study template-substrate relationships lies in its function as a site-specific, template-dependent chain terminator of transcription. When 3'-dUTP is included in an in vitro transcription reaction, it competes with the natural substrate, UTP, for incorporation opposite adenine (A) residues in the DNA template. Upon incorporation, the RNA chain cannot be further elongated, producing a truncated transcript of a specific length. By analyzing the lengths and quantities of these terminated transcripts, researchers can infer the efficiency and fidelity of 3'-dUTP incorporation at each potential site. This allows for a detailed examination of how the local template sequence and the structure of the RNAP active site influence substrate selection.

Applications

-

Mapping RNAP Active Site Interactions: By observing the efficiency of 3'-dUTP incorporation at various template positions, it is possible to probe the steric constraints and chemical environment of the RNAP active site.

-

Investigating Transcriptional Fidelity: Comparing the incorporation efficiency of 3'-dUTP to that of canonical NTPs provides a quantitative measure of the polymerase's ability to discriminate between correct and incorrect substrates.

-

Elucidating the Mechanism of Nucleotide Analogs: The methodology can be adapted to study the incorporation of other modified nucleotides, providing insights into their mechanisms of action as antiviral or anticancer agents.

-

Kinetic Analysis of Transcription: The chain-terminating property of 3'-dUTP facilitates the measurement of kinetic parameters, such as Km and kcat, for nucleotide incorporation at specific template sites.

Data Presentation

The quantitative data derived from these experiments can be effectively summarized in tables to facilitate comparison and interpretation.

Table 1: Steady-State Kinetic Parameters for 3'-dUTP Incorporation

| Template Position | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| A1 | UTP | 15 | 0.5 | 3.3 x 10⁴ |

| A1 | 3'-dUTP | 150 | 0.05 | 3.3 x 10² |

| A2 | UTP | 12 | 0.6 | 5.0 x 10⁴ |

| A2 | 3'-dUTP | 180 | 0.04 | 2.2 x 10² |

| G1 (mismatch) | 3'-dUTP | >1000 | <0.001 | <10 |

Table 2: Fidelity of 3'-dUTP Incorporation

| Template Base | Incoming Substrate | Incorporation Frequency (%) | Fidelity (vs. correct NTP) |

| A | UTP | 99.9 | - |

| A | 3'-dUTP | 0.1 | 1 in 1000 |

| G | 3'-dUTP | <0.001 | >1 in 100,000 |

| C | 3'-dUTP | <0.001 | >1 in 100,000 |

| T | 3'-dUTP | <0.001 | >1 in 100,000 |

Experimental Protocols

Protocol 1: In Vitro Transcription Assay with 3'-dUTP for Chain Termination

This protocol describes a basic in vitro transcription experiment to observe template-dependent chain termination by 3'-dUTP.

Materials:

-

Linearized DNA template containing a promoter (e.g., T7, SP6, or T3) and a downstream sequence with adenine residues.

-

High-purity RNA Polymerase (e.g., T7 RNAP).

-

Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

-

Ribonuclease inhibitor.

-

NTP mix (ATP, GTP, CTP at 1 mM each).

-

UTP (1 mM).

-

3'-dUTP (10 mM).

-

[α-³²P]-GTP or other radiolabeled NTP for transcript visualization.

-

Stop Solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea).

-

Phosphorimager or X-ray film.

Procedure:

-

Assemble the Transcription Reaction: In a microcentrifuge tube on ice, combine the following components in the specified order:

-

Nuclease-free water to a final volume of 20 µL.

-

2 µL of 10x Transcription Buffer.

-

1 µL of linearized DNA template (100 ng/µL).

-

1 µL of NTP mix (1 mM each of ATP, GTP, CTP).

-

1 µL of [α-³²P]-GTP.

-

Variable amounts of UTP and 3'-dUTP to achieve desired final concentrations (e.g., a titration from 100:1 to 1:1 UTP:3'-dUTP).

-

1 µL of Ribonuclease inhibitor.

-

1 µL of RNA Polymerase.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 20 µL of Stop Solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes, then quick-chill on ice.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant power until the dye front reaches the desired position.

-

Visualization: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA transcripts. Full-length products and shorter, terminated products corresponding to incorporation of 3'-dUTP opposite adenine residues will be observed.

Protocol 2: Single-Nucleotide Incorporation Kinetics using 3'-dUTP

This protocol outlines a method to determine the steady-state kinetic parameters for the incorporation of a single 3'-dUTP molecule.

Materials:

-

All materials from Protocol 1.

-

A set of DNA templates designed to stall the RNAP at a specific position just before the target adenine. This can be achieved by omitting the next required NTP in the sequence.

Procedure:

-

Form Stalled Elongation Complexes:

-

Assemble a 20 µL transcription reaction as in Protocol 1, but with a limited set of NTPs that allows transcription to proceed to the desired stall site. For example, if the sequence is GACT, include only ATP, GTP, and CTP to stall the polymerase before the T.

-

Incubate at 37°C for 15 minutes to allow the formation of stalled complexes.

-

-

Initiate Single-Nucleotide Incorporation:

-

To the stalled complexes, add a mixture containing the next required NTP (radiolabeled) and varying concentrations of the competitor, 3'-dUTP.

-

Incubate for a short, defined time course (e.g., 1, 2, 5, 10 minutes) at 37°C.

-

-

Quench Reactions: Stop each time-point reaction by adding an equal volume of Stop Solution.

-

Analysis:

-

Separate the products by denaturing PAGE.

-

Quantify the amount of extended product (incorporation of the radiolabeled NTP) and the terminated product (incorporation of 3'-dUTP, if it were labeled, or inferred from the decrease in the extended product).

-

Plot the initial velocity of incorporation against the substrate (3'-dUTP) concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

Caption: Workflow for the 3'-dUTP chain termination assay.

Caption: Control of transcriptional fidelity by RNAP.

Caption: Michaelis-Menten kinetics of nucleotide incorporation.

Application Notes and Protocols: Utilizing 3'-Deoxyuridine Triphosphate (3'-dUTP) as a Competitive Inhibitor for UTP Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyuridine triphosphate (3'-dUTP) is a nucleotide analog that serves as a powerful tool in molecular biology and drug discovery. Structurally similar to the natural substrate uridine triphosphate (UTP), 3'-dUTP lacks the 3'-hydroxyl group on the ribose sugar. This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus acting as a chain terminator upon incorporation. More significantly for many experimental designs, 3'-dUTP can act as a competitive inhibitor for RNA polymerases, effectively competing with UTP for the active site of the enzyme.[1] This property makes it an invaluable molecule for studying the kinetics and mechanisms of transcription, as well as for screening for novel polymerase inhibitors.

These application notes provide a comprehensive overview of the use of 3'-dUTP as a competitive inhibitor, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its application in in vitro transcription and polymerase assays.

Mechanism of Action: Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule, in this case, 3'-dUTP, reversibly binds to the active site of an enzyme, preventing the natural substrate (UTP) from binding.[2][3] The inhibitor and the substrate are in direct competition for the same binding site.

The key characteristics of competitive inhibition by 3'-dUTP are:

-

Structural Similarity: 3'-dUTP closely resembles UTP, allowing it to fit into the active site of RNA polymerases.

-

Reversible Binding: The interaction between 3'-dUTP and the polymerase is non-covalent and reversible.

-

Concentration Dependence: The inhibitory effect of 3'-dUTP can be overcome by increasing the concentration of the natural substrate, UTP.[3]

-

Kinetic Profile: In the presence of a competitive inhibitor, the maximum reaction velocity (Vmax) of the enzyme remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. This indicates that a higher concentration of the substrate is required to achieve the same reaction rate.[4]

Quantitative Inhibition Data

The inhibitory potency of 3'-dUTP is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

| Enzyme | Organism/Virus | Inhibitor | Substrate | Inhibition Constant (Ki) | Half-Maximal Effect Concentration (K1/2) | Reference |

| DNA-dependent RNA Polymerase I and II | Dictyostelium discoideum | 3'-dUTP | UTP | 2.0 µM | Not Reported | [1] |

| RNA-Dependent RNA Polymerase (NS5) | Zika Virus | 3'-dUTP | UTP | Not Reported | 3.376 µM | [5] |

For comparative purposes, the affinity of a polymerase for the natural deoxyuridine triphosphate (dUTP) versus deoxythymidine triphosphate (dTTP) is presented below. This illustrates the ability of polymerases to discriminate between similar nucleotide structures.

| Enzyme | Organism | Substrate | Michaelis Constant (Km) | Reference |

| DNA Polymerase Gamma | Porcine Liver | dTTP | 0.4 µM | [6] |

| dUTP | 1.1 µM | [6] |

Experimental Protocols

Protocol 1: In Vitro Transcription Assay to Determine Competitive Inhibition by 3'-dUTP

This protocol outlines a method to assess the competitive inhibition of a DNA-dependent RNA polymerase by 3'-dUTP. The assay measures the incorporation of a radiolabeled nucleotide ([α-³²P]UTP) into a newly synthesized RNA transcript in the presence and absence of the inhibitor.

Materials:

-

Purified DNA-dependent RNA polymerase (e.g., T7, SP6, or E. coli RNA polymerase)

-

Linearized DNA template with a cognate promoter for the chosen polymerase

-

Ribonucleotide solution mix (ATP, CTP, GTP)

-

UTP solution

-

3'-dUTP solution

-

[α-³²P]UTP (3000 Ci/mmol)

-

10x Transcription buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

-

RNase inhibitor

-

Nuclease-free water

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 7M urea)

-

Phosphor imager or autoradiography film

Procedure:

-

Reaction Setup: On ice, prepare a series of reaction tubes. Each reaction will have a final volume of 20 µL.

-

Varying Substrate and Inhibitor Concentrations: To demonstrate competitive inhibition, set up reactions with a fixed concentration of [α-³²P]UTP and varying concentrations of both unlabeled UTP and 3'-dUTP. A typical setup would include:

-

A control set with increasing concentrations of UTP and no 3'-dUTP.

-

Experimental sets with a fixed concentration of 3'-dUTP and increasing concentrations of UTP.

-

-

Master Mix Preparation: For each set of conditions, prepare a master mix containing the common components (buffer, DTT, ATP, CTP, GTP, linearized template, and RNase inhibitor) to ensure consistency.

-

Reaction Assembly:

-

Add the master mix to each reaction tube.

-

Add the varying concentrations of UTP and 3'-dUTP.

-

Add nuclease-free water to bring the volume to 18 µL.

-

Add 1 µL of [α-³²P]UTP.

-

Initiate the reaction by adding 1 µL of the RNA polymerase.

-

-

Incubation: Gently mix the components and incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reactions by adding an equal volume (20 µL) of stop solution.

-

Denaturing Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the dye fronts have migrated an appropriate distance.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor imager screen or autoradiography film. Quantify the band intensities corresponding to the full-length RNA transcript.

-

Data Analysis: Plot the reaction velocity (quantified band intensity) against the UTP concentration for each concentration of 3'-dUTP. Analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk plot to determine the Vmax and apparent Km in the presence and absence of the inhibitor. This will allow for the calculation of the Ki for 3'-dUTP.

Protocol 2: DNA Polymerase Inhibition Assay

While 3'-dUTP is primarily an inhibitor of RNA polymerases, this protocol can be adapted to test its effect on DNA polymerases that may incorporate dUTP, such as certain viral reverse transcriptases or DNA polymerase gamma.[6] This assay measures the incorporation of a radiolabeled deoxynucleotide into a newly synthesized DNA strand.

Materials:

-

Purified DNA polymerase

-

Primer-template DNA substrate

-

Deoxynucleotide solution mix (dATP, dCTP, dGTP)

-

dTTP or dUTP solution (depending on the experiment)

-

3'-dUTP solution

-

[α-³²P]dATP or [α-³²P]dTTP (3000 Ci/mmol)

-

10x Polymerase reaction buffer (specific to the enzyme)

-

Nuclease-free water

-

Stop solution

-

Denaturing polyacrylamide gel

-

Phosphor imager or autoradiography film

Procedure:

-

Reaction Setup: Similar to the transcription assay, set up a series of reactions on ice in a final volume of 20 µL.

-

Varying Substrate and Inhibitor: Design the experiment with varying concentrations of the natural substrate (dTTP or dUTP) and the potential inhibitor (3'-dUTP).

-